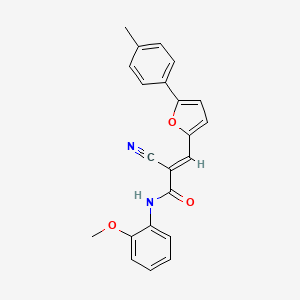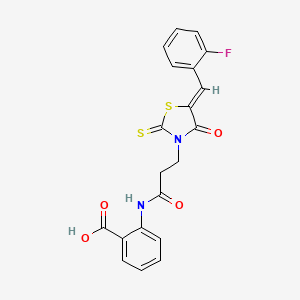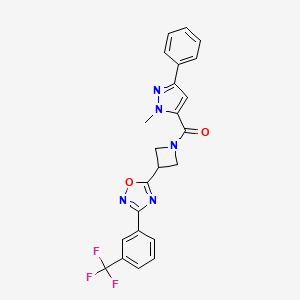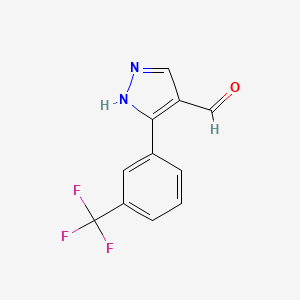
2-(4-(Diisopropylamino)but-2-yn-1-yl)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a functionalized Cereblon ligand used for the development of a protein degrader library . It contains a terminal amine group, allowing rapid conjugation of carboxyl-containing linkers .
Synthesis Analysis
The synthesis of this compound involves the use of triethylamine, bis-triphenylphosphine-palladium (II) chloride, and copper (l) iodide at 40℃ for 10 hours under N2 flow . The solvent is then evaporated, and the residue is partitioned between DCM and water. The mixture is filtered over Isolute and the filtrate’s solvent is evaporated. The residue is purified by column chromatography (eluent: DCM). The desired product fractions are collected and the solvent is evaporated. The residue is suspended in DIPE and the precipitate is filtered off .Molecular Structure Analysis
The molecular structure of this compound involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Chemical Reactions Analysis
The chemical reactions involved in the formation of this compound include the benzannulation of tetraynes and imidazole derivatives in a green, waste-free transformation with a high atom economy in toluene .Physical And Chemical Properties Analysis
The compound is a white solid . Its FT-IR (KBr) spectrum exhibits peaks at 3462, 1708, 1637, 1425, 1382, 1261, 1070, 761, 692, 472 cm−1 . Its 1H NMR (300 MHz, CDCl3) and 13C NMR (75 MHz, C6D6) spectra have also been reported .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Synthesis
The isoindoline-1,3-dione scaffold has garnered significant attention in drug discovery due to its versatile chemical reactivity. Researchers have explored various synthetic methodologies to access derivatives of this compound. One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of N-isoindoline-1,3-diones . These derivatives exhibit potential as therapeutic agents, and understanding their structure–activity relationships is crucial for drug development.
Herbicides and Agrochemicals
Isoindoline-1,3-dione derivatives have been investigated for their herbicidal properties. Their unique chemical structure allows for selective inhibition of specific plant enzymes, making them promising candidates for environmentally friendly herbicides . Researchers continue to explore novel synthetic routes to enhance their efficacy.
Colorants and Dyes
The isoindoline-1,3-dione core can be modified to create vibrant colorants and dyes. These compounds find applications in textiles, paints, and other industries. Their chromophoric properties make them valuable for imparting color to various materials .
Polymer Additives
Researchers have explored incorporating isoindoline-1,3-dione derivatives into polymer matrices. These additives can enhance polymer properties such as mechanical strength, thermal stability, and UV resistance. Their use in plastics, coatings, and composites is an active area of investigation .
Organic Synthesis
The isoindoline-1,3-dione scaffold serves as a versatile building block in organic synthesis. Chemists utilize it to construct complex molecules through various transformations. Its reactivity allows for the creation of diverse substitution patterns, making it valuable in designing novel compounds .
Photochromic Materials
Isoindoline-1,3-dione derivatives exhibit photochromic behavior—they change color upon exposure to light. This property has applications in optical devices, sensors, and smart materials. Researchers are exploring ways to optimize their photochromic properties for practical use .
Biological Activity
Understanding the biological properties of N-isoindoline-1,3-dione derivatives is crucial. Some compounds have shown interactions with specific cellular receptors, making them potential candidates for drug development. For instance, certain derivatives induce apoptosis and necrosis in cancer cells .
Green Synthesis Approaches
Efforts are underway to develop sustainable and environmentally friendly synthetic routes for isoindoline-1,3-dione derivatives. Researchers aim to minimize waste and reduce the environmental impact of their production .
Wirkmechanismus
Target of Action
Isoindoline-1,3-dione derivatives have been found to interact with the human dopamine receptor d2 . The dopamine receptor D2 plays a crucial role in the central nervous system, influencing a variety of behaviors and physiological functions, including motor control, cognition, and reward.
Mode of Action
Isoindoline-1,3-dione derivatives have been suggested to interact with the main amino acid residues at the allosteric binding site of the dopamine receptor d2 . This interaction could potentially modulate the receptor’s activity, leading to changes in downstream signaling pathways.
Biochemical Pathways
The interaction of isoindoline-1,3-dione derivatives with the dopamine receptor d2 suggests that they may influence dopaminergic signaling pathways . These pathways play a critical role in various physiological functions, including motor control, reward, and cognition.
Pharmacokinetics
Isoindoline-1,3-dione derivatives were tested in silico to predict their affinities and some pharmacokinetic parameters .
Result of Action
Action Environment
The need for sustainable and environmentally friendly synthetic approaches in the field of isoindoline-1,3-dione derivatives has been underscored .
Safety and Hazards
Zukünftige Richtungen
The present invention provides new processes for the preparation of unsubstituted and substituted 4-amino-2- (2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds which are useful, for example, for preventing or treating diseases or conditions related to an abnormally high level or activity of TNF-α . These new processes could improve and/or provide efficient processes for the commercial production of these compounds .
Eigenschaften
IUPAC Name |
2-[4-[di(propan-2-yl)amino]but-2-ynyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13(2)19(14(3)4)11-7-8-12-20-17(21)15-9-5-6-10-16(15)18(20)22/h5-6,9-10,13-14H,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNHLNVXLOILOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#CCN1C(=O)C2=CC=CC=C2C1=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Diisopropylamino)but-2-yn-1-yl)isoindoline-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2826990.png)

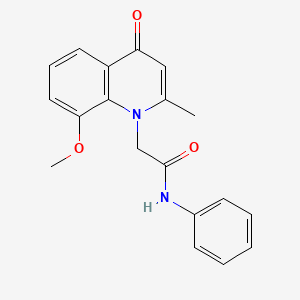
![2-{[2-(2-Propynyloxy)-1-naphthyl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2826996.png)
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2826997.png)
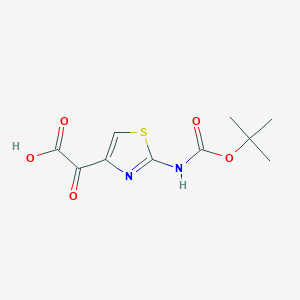
![(2Z)-2-[(4-bromophenyl)methylidene]-3,4-dihydronaphthalen-1-one](/img/structure/B2827000.png)
![2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2827003.png)
